N,N'-bis(2-cyanophenyl)ethanediamide N,N'-bis(2-cyanophenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15011748
InChI: InChI=1S/C16H10N4O2/c17-9-11-5-1-3-7-13(11)19-15(21)16(22)20-14-8-4-2-6-12(14)10-18/h1-8H,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C16H10N4O2
Molecular Weight: 290.28 g/mol

N,N'-bis(2-cyanophenyl)ethanediamide

CAS No.:

Cat. No.: VC15011748

Molecular Formula: C16H10N4O2

Molecular Weight: 290.28 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(2-cyanophenyl)ethanediamide -

Specification

Molecular Formula C16H10N4O2
Molecular Weight 290.28 g/mol
IUPAC Name N,N'-bis(2-cyanophenyl)oxamide
Standard InChI InChI=1S/C16H10N4O2/c17-9-11-5-1-3-7-13(11)19-15(21)16(22)20-14-8-4-2-6-12(14)10-18/h1-8H,(H,19,21)(H,20,22)
Standard InChI Key DKLNCJPOLNFIIH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NC2=CC=CC=C2C#N

Introduction

PropertyValue
Molecular FormulaC₁₆H₁₀N₄O₂
Molecular Weight314.28 g/mol
SMILESO=C(NC1=C(C#N)C=CC=C1)C(=O)...
InChIKeyQZXQKYMXZRGKLB-UHFFFAOYSA-N
Predicted CCS (Ų)172.9 ([M+H]+)

Synthesis and Optimization

The compound is synthesized via nucleophilic acyl substitution between 2-cyanophenylamine and oxalyl chloride under inert conditions. A representative protocol involves:

  • Dissolving 2-cyanophenylamine (2.0 eq) in dry tetrahydrofuran.

  • Adding oxalyl chloride (1.0 eq) dropwise at 0°C.

  • Refluxing at 60°C for 12 hours.

  • Isolating the product via vacuum filtration (yield: 72–85%).

Critical parameters include temperature control (<5°C during mixing) and stoichiometric precision to minimize byproducts like N-monosubstituted oxamides. Purification via recrystallization from ethanol/water yields >95% purity.

Chemical Reactivity and Mechanistic Behavior

The compound’s reactivity is dominated by its amide and nitrile groups:

  • Coordination Chemistry: The amide nitrogens act as σ-donors, forming stable complexes with Pd(II) and Cu(I). For example, in palladium-catalyzed Suzuki-Miyaura couplings, the ligand enhances catalytic turnover by stabilizing the Pd(0) intermediate .

  • Nitrile Reduction: Catalytic hydrogenation converts nitriles to amines, enabling post-synthetic modifications. Using H₂/Pd-C in methanol yields N,N'-bis(2-aminophenyl)ethanediamide, a precursor for polymer-supported catalysts .

Table 2: Representative Reactions

Reaction TypeConditionsProduct
Metal CoordinationPd(OAc)₂, K₂CO₃, DMF, 80°C[Pd(L)₂]Cl₂
Nitrile ReductionH₂ (1 atm), Pd/C, MeOH, 25°CN,N'-bis(2-aminophenyl)...

Applications in Catalysis and Materials Science

N,N'-bis(2-cyanophenyl)ethanediamide excels as a ligand in heterogeneous catalysis. A 2023 study demonstrated its immobilization on reduced graphene oxide (RGO) to create RGO/N-ligand-Pd(0), a recyclable catalyst for synthesizing 2-substituted benzimidazoles via acceptorless dehydrogenative coupling . Key performance metrics include:

  • Turnover Number (TON): 1,450

  • Recyclability: 7 cycles with <5% activity loss

  • Reaction Yield: 89–94% for aryl-alcohol substrates

Additionally, its π-conjugated system enables applications in organic electronics, where it serves as a charge-transport layer in OLEDs .

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